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molecular formula C13H10N2O2 B8305023 2-[3-(Oxazole-2-carbonyl)phenyl]propionitrile

2-[3-(Oxazole-2-carbonyl)phenyl]propionitrile

Cat. No. B8305023
M. Wt: 226.23 g/mol
InChI Key: ZGEBDAIAZZHOOR-UHFFFAOYSA-N
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Patent
US07939521B2

Procedure details

To a solution of oxazole (0.5 mL, 7.6 mmol) in 50 mL of THF at −78° C. under nitrogen atmosphere n-BuLi (1.6 M in hexanes, 4.7 mL, 7.60 mmol) was added. After stirring 20 min ZnCl2 (2.071 g, 15.2 mmol) was added and the mixture warmed to 0° C. and stirred 45 min. Then CuI (1.45 g, 7.6 mmol) was added and, after 20 min, a solution of 2-(chlorocarbonyl)phenylpropionitrile (15.2 mmol), prepared as previously described, in 10 mL of THF was added by dripping. The mixture was left stirring 2 h. The organic phase was diluted with EtOAc and washed sequentially with a saturated solution of NaHCO3 (2×50 mL) and brine (50 mL). After drying over Na2SO4 and solvent evaporation under reduced pressure a residue was obtained that, after flash chromatography, afforded 2-[3-(oxazole-2-carbonyl)phenyl]propionitrile as pale yellow oil (1.27 g, 5.63 mmol). Yield 74%.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
2-(chlorocarbonyl)phenylpropionitrile
Quantity
15.2 mmol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
2.071 g
Type
catalyst
Reaction Step Five
Name
CuI
Quantity
1.45 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[Li]CCCC.ClC([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[CH:20]([CH3:23])[C:21]#[N:22])=O.C1C[O:27][CH2:26]C1>CCOC(C)=O.[Cl-].[Cl-].[Zn+2].[Cu]I>[O:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:26]([C:17]1[CH:16]=[C:15]([CH:20]([CH3:23])[C:21]#[N:22])[CH:14]=[CH:19][CH:18]=1)=[O:27] |f:5.6.7|

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
O1C=NC=C1
Name
Quantity
4.7 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
2-(chlorocarbonyl)phenylpropionitrile
Quantity
15.2 mmol
Type
reactant
Smiles
ClC(=O)C1=C(C=CC=C1)C(C#N)C
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Five
Name
Quantity
2.071 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]
Step Six
Name
CuI
Quantity
1.45 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
The mixture was left
STIRRING
Type
STIRRING
Details
stirring 2 h
Duration
2 h
WASH
Type
WASH
Details
washed sequentially with a saturated solution of NaHCO3 (2×50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over Na2SO4 and solvent evaporation under reduced pressure a residue
CUSTOM
Type
CUSTOM
Details
was obtained that, after flash chromatography

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
O1C(=NC=C1)C(=O)C=1C=C(C=CC1)C(C#N)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.63 mmol
AMOUNT: MASS 1.27 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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